![molecular formula C11H19NO6S B14187569 N-{[2-(Ethenesulfonyl)ethoxy]carbonyl}-L-leucine CAS No. 918822-94-3](/img/structure/B14187569.png)
N-{[2-(Ethenesulfonyl)ethoxy]carbonyl}-L-leucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[2-(Ethenesulfonyl)ethoxy]carbonyl}-L-leucine is a chemical compound that belongs to the class of organic compounds known as leucine and derivatives. It is characterized by the presence of a leucine moiety modified with an ethenesulfonyl group and an ethoxycarbonyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(Ethenesulfonyl)ethoxy]carbonyl}-L-leucine typically involves the reaction of L-leucine with ethenesulfonyl chloride and ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
N-{[2-(Ethenesulfonyl)ethoxy]carbonyl}-L-leucine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethenesulfonyl group to an ethylsulfonyl group.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce ethylsulfonyl derivatives .
Aplicaciones Científicas De Investigación
N-{[2-(Ethenesulfonyl)ethoxy]carbonyl}-L-leucine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving amino acid metabolism and protein synthesis.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-{[2-(Ethenesulfonyl)ethoxy]carbonyl}-L-leucine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. These metabolites can then participate in different biochemical pathways, exerting their effects on cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- N-{[2-(Ethanesulfonyl)ethoxy]carbonyl}-L-leucine
- N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-leucine
- N-{[2-(Propanesulfonyl)ethoxy]carbonyl}-L-leucine
Uniqueness
N-{[2-(Ethenesulfonyl)ethoxy]carbonyl}-L-leucine is unique due to the presence of the ethenesulfonyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Propiedades
Número CAS |
918822-94-3 |
|---|---|
Fórmula molecular |
C11H19NO6S |
Peso molecular |
293.34 g/mol |
Nombre IUPAC |
(2S)-2-(2-ethenylsulfonylethoxycarbonylamino)-4-methylpentanoic acid |
InChI |
InChI=1S/C11H19NO6S/c1-4-19(16,17)6-5-18-11(15)12-9(10(13)14)7-8(2)3/h4,8-9H,1,5-7H2,2-3H3,(H,12,15)(H,13,14)/t9-/m0/s1 |
Clave InChI |
BSGNZZJCTDCBDO-VIFPVBQESA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)O)NC(=O)OCCS(=O)(=O)C=C |
SMILES canónico |
CC(C)CC(C(=O)O)NC(=O)OCCS(=O)(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


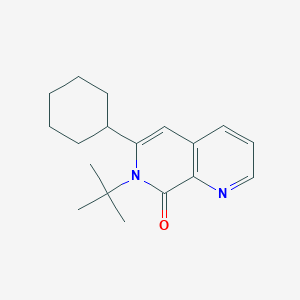
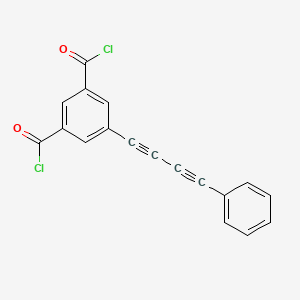
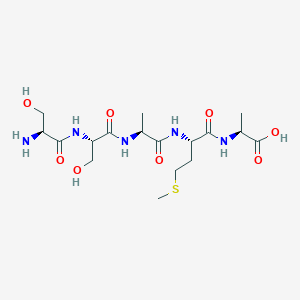

![(3S)-2-oxo-1-[(1R)-1-phenylethyl]piperidine-3-carboxylic acid](/img/structure/B14187509.png)
![9H-Thioxanthen-9-one, 3-[3,5-bis(trifluoromethyl)phenyl]-, 10,10-dioxide](/img/structure/B14187513.png)
![5'-Chlorospiro[cyclohexane-1,3'-indole]](/img/structure/B14187520.png)
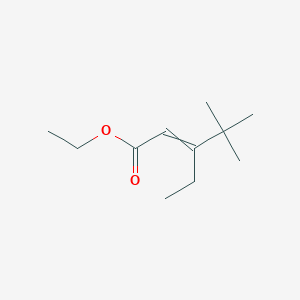

![1,5-Bis[2-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione](/img/structure/B14187537.png)
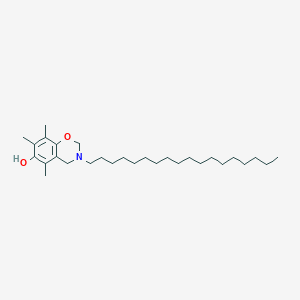

![Methyl 3-{[5-(benzyloxy)-1-oxopentan-2-YL]sulfanyl}propanoate](/img/structure/B14187552.png)

